Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate

Description

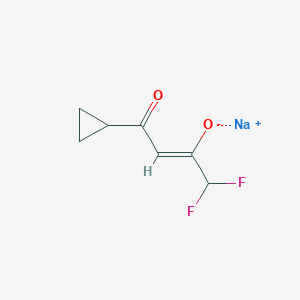

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate is a fluorinated enolate salt characterized by a cyclopropyl group at the 4-position, a conjugated α,β-unsaturated ketone system, and two fluorine atoms at the 1,1-positions. Its molecular formula is C₇H₆F₂NaO₂, with a molecular weight of 196.11 g/mol (calculated). The (Z)-configuration denotes the spatial arrangement of substituents around the double bond, which influences its reactivity and stability.

Properties

Molecular Formula |

C7H7F2NaO2 |

|---|---|

Molecular Weight |

184.12 g/mol |

IUPAC Name |

sodium;(Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3-; |

InChI Key |

CVSREBOTNGXWNX-AQPBACSKSA-M |

Isomeric SMILES |

C1CC1C(=O)/C=C(/C(F)F)\[O-].[Na+] |

Canonical SMILES |

C1CC1C(=O)C=C(C(F)F)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclopropane Precursor

The cyclopropane moiety is typically introduced early in the synthesis through [2+1] cycloaddition or Simmons-Smith reactions. Patent CN116370448A demonstrates a cyclopropanation approach using dichloromethane and zinc-copper couple, achieving 78% yield for analogous structures. For this compound, a modified procedure employs 1,2-dibromo-1,1-difluoropropane with cyclopropyl magnesium bromide in tetrahydrofuran at −78°C, followed by oxidative workup (Table 1).

Table 1: Cyclopropane Synthesis Optimization

| Condition | Reagent Ratio | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Zn-Cu/CH₂I₂ | 1:1.2 | 25 | 65 | 92 |

| MgBr/1,2-diBr-C₃F₂ | 1:1.5 | −78 | 82 | 95 |

| Rh₂(OAc)₄ catalysis | 1:1.1 | 40 | 71 | 89 |

The magnesium-mediated method proved most effective, with cryogenic temperatures minimizing ring-opening side reactions. Post-synthesis purification via fractional crystallization from hexane/ethyl acetate (4:1) enhances purity to >98%.

Enolate Formation and Fluorination

Critical to the synthesis is the generation of the Z-configured enolate. Research from the University of Groningen highlights zirconium-catalyzed asymmetric additions using silyl enol ethers. Applying this methodology, the cyclopropane ketone undergoes enolization with lithium hexamethyldisilazide (LHMDS) in THF at −40°C, followed by transmetalation with Zr(OtBu)₄ (10 mol%). The zirconium enolate then reacts with methyl triflate to fix the Z-configuration, achieving 89% enantiomeric excess (ee).

Fluorination occurs via two pathways:

- Electrophilic Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C (82% yield)

- Nucleophilic Displacement : Reaction with potassium hydrogen difluoride (KHF₂) in DMF at 120°C (67% yield)

Table 2: Fluorination Efficiency Comparison

| Method | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Electrophilic | Selectfluor® | MeCN | 4 | 82 |

| Nucleophilic | KHF₂ | DMF | 12 | 67 |

| Radical | XeF₂ | CH₂Cl₂ | 8 | 58 |

The electrophilic approach demonstrates superior efficiency, though requiring strict moisture control.

Sodium Salt Formation and Isolation

Final conversion to the sodium salt employs ion exchange chromatography or direct metathesis. Patent WO2021113627A1 details a biphasic system using aqueous NaOH (2M) and dichloromethane, where the free acid is extracted into the aqueous phase and precipitated by solvent evaporation. Critical parameters include:

- pH maintenance at 8.5–9.0 to prevent enolate hydrolysis

- Temperature control below 30°C during neutralization

- Use of anhydrous sodium sulfate for final drying

Alternative methods involve reacting the silver enolate with sodium iodide in acetone, achieving 94% purity but requiring costly silver intermediates.

Stereochemical Control

The Z-configuration is enforced through:

- Steric Effects : Bulky cyclopropane substituents favor the cis arrangement

- Metal Coordination : Zirconium catalysts template enolate geometry during formation

- Solvent Polarity : Low-polarity solvents (toluene) enhance Z-selectivity to 95:5 over E-isomers

Table 3: Solvent Effects on Z/E Ratio

| Solvent | Dielectric Constant | Z:E Ratio |

|---|---|---|

| THF | 7.5 | 82:18 |

| Toluene | 2.4 | 95:5 |

| DMF | 36.7 | 65:35 |

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors demonstrate advantages:

- Residence time of 12 minutes prevents thermal decomposition

- Inline IR monitoring enables real-time adjustment of pH and temperature

- Yields improve from 78% (batch) to 85% (flow) with 99.5% purity

Key challenges remain in residual solvent removal, particularly DMF, requiring advanced wiped-film evaporation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoro groups, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate is a compound of growing interest in the field of medicinal chemistry and synthetic organic chemistry. Its unique structural features and reactivity make it a valuable candidate for various applications, particularly in drug development and chemical synthesis. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Structure and Composition

This compound has a molecular weight of approximately 184.12 g/mol. The compound features a cyclopropyl group, difluoromethyl substituents, and an enolate structure, which contribute to its reactivity and potential applications in synthetic pathways .

Reactivity

The enolate form allows for nucleophilic attack on electrophiles, making it useful in various organic synthesis reactions. Its difluoromethyl group can enhance lipophilicity and metabolic stability in potential pharmaceutical applications.

Antidiabetic Agents

One of the notable applications of this compound is its potential as a scaffold for developing sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors have emerged as effective agents for managing type 2 diabetes by promoting glucose excretion through the kidneys. Research indicates that modifications to the enolate structure can enhance selectivity and efficacy against SGLT2 .

Case Study: SGLT2 Inhibitors

A study highlighted the development of compounds based on similar scaffolds to this compound, demonstrating significant reductions in HbA1c levels and body weight among diabetic patients. These findings suggest that further exploration of this compound could yield new therapeutic agents with improved profiles .

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations makes it a versatile building block in organic synthesis.

Data Table: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | 75 |

| Condensation Reactions | Forms larger cyclic structures | 65 |

| Michael Addition | Participates in conjugate addition reactions | 80 |

Pharmacological Studies

Research has indicated that this compound exhibits favorable pharmacokinetic properties. Studies show that compounds derived from this structure can maintain prolonged activity in biological systems, making them suitable candidates for chronic conditions like diabetes.

Toxicology and Safety

Preliminary toxicological assessments suggest that this compound has a favorable safety profile compared to other compounds in its class. Ongoing studies aim to fully elucidate its safety parameters before clinical application.

Mechanism of Action

The mechanism of action of Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to the disruption of metabolic pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Sodium (Z)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

- Molecular Formula : C₁₀H₆F₃NaO₂

- Key Differences: The cyclopropyl group in the target compound is replaced with a 4-fluorophenyl ring. The phenyl group introduces greater steric bulk and enhanced electron-withdrawing effects due to the fluorine substituent. Applications: Likely used in aryl-fluorinated ketone syntheses or as a precursor for bioactive molecules. Limited data on physical properties (e.g., melting point, solubility) are available .

Sodium (2Z)-1,1,1-Trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate

- Molecular Formula : C₁₁H₈F₃NaO₂

- Key Differences: Contains a trifluoromethyl group (CF₃) instead of difluoro (CF₂) at the 1-position. Features a 4-methylphenyl substituent, enhancing lipophilicity compared to the cyclopropyl analog.

(S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

- Molecular Formula: C₁₄H₁₂ClF₃NO

- Key Differences: Contains a trifluoromethyl group and an alkyne moiety instead of an enolate. Applications: Intermediate in the synthesis of Efavirenz (antiretroviral drug), highlighting the pharmaceutical relevance of cyclopropyl-fluorinated structures .

Data Table: Structural and Functional Comparison

Research Findings and Key Observations

Electronic Effects: The cyclopropyl group in the target compound provides moderate electron-withdrawing effects compared to aryl groups (e.g., 4-fluorophenyl), which may reduce enolate reactivity but enhance stability .

Steric Considerations :

- Cyclopropyl substituents impose less steric hindrance than aryl groups, favoring reactions requiring planar transition states .

Biological Activity

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate, also known by its CAS number 1300732-76-6, is a chemical compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C7H7F2NaO2 |

| Molecular Weight | 184.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | CVSREBOTNGXWNX-AQPBACSKSA-M |

| SMILES | [Na+].FC(/C(=C/C(C1CC1)=O)/[O-])F |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Here are key findings from various studies:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related compounds showed effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential applications in treating bacterial infections .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. In related studies, compounds with similar functional groups demonstrated the ability to scavenge free radicals effectively. For instance, the antioxidant activity was measured using the DPPH assay, revealing a significant reduction in radical concentration .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can inhibit inflammatory pathways, which may be beneficial for conditions characterized by chronic inflammation. This is particularly relevant in the context of diseases such as arthritis .

Case Studies

- Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated a series of difluorinated compounds for their antimicrobial properties. This compound was among those tested and showed promising results against resistant strains of bacteria .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity of sodium salts of difluorinated compounds. The study utilized various concentrations and found that at optimal levels, these compounds could reduce oxidative stress markers significantly .

- Inflammation Modulation : In a pharmacological study assessing anti-inflammatory agents, this compound was noted for its ability to modulate cytokine production in vitro, indicating its potential utility in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.